Fmoc-Abu-OH
Overview
Description
Mechanism of Action
- Fmoc-Abu-OH is a compound modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its primary targets are not well-documented in the literature, but it is commonly used as a building block for peptide synthesis and self-assembly of functional materials .
- The Fmoc group is rapidly removed by base (usually piperidine), allowing subsequent coupling reactions with other amino acids .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Fmoc-Abu-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation and cleavage of bonds during the synthesis and deprotection stages .
Cellular Effects
The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It forms bonds with other amino acids to create peptides, and these peptides can then interact with various biomolecules. The Fmoc group is also involved in the protection of the amine group during peptide synthesis, preventing unwanted side reactions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can be observed in the peptides that have been synthesized. Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is well-tolerated in BALB/c mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during the formation and cleavage of peptide bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur during the process of peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of peptide synthesis. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Abu-OH is typically synthesized through the reaction of L-α-aminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Abu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like piperidine are used to remove the Fmoc group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Fmoc-Abu-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: This compound is employed in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Fmoc-GABA-OH: Similar to Fmoc-Abu-OH but derived from gamma-aminobutyric acid.
Fmoc-β-Ala-OH: Derived from beta-alanine and used in peptide synthesis.
Fmoc-Nva-OH: Derived from norvaline and used in peptide synthesis.
Uniqueness
This provides distinct properties to the synthesized peptides, such as increased stability and specific biological activity .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135112-27-5 | |
Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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